molecular formula C22H40OSi B14595695 (4-Methylphenoxy)(tripentyl)silane CAS No. 59646-12-7

(4-Methylphenoxy)(tripentyl)silane

Cat. No.: B14595695
CAS No.: 59646-12-7
M. Wt: 348.6 g/mol
InChI Key: DRMIIALFJYMGQX-UHFFFAOYSA-N
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Description

(4-Methylphenoxy)(tripentyl)silane is an organosilicon compound characterized by the presence of a silane group bonded to a 4-methylphenoxy group and three pentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenoxy)(tripentyl)silane typically involves the reaction of 4-methylphenol with tripentylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

4-Methylphenol+TripentylchlorosilaneThis compound+HCl\text{4-Methylphenol} + \text{Tripentylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 4-Methylphenol+Tripentylchlorosilane→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenoxy)(tripentyl)silane can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The silane group can be reduced to form silanols.

    Substitution: The pentyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Silanols and other reduced derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

(4-Methylphenoxy)(tripentyl)silane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Methylphenoxy)(tripentyl)silane involves its interaction with various molecular targets and pathways. The silane group can form covalent bonds with other molecules, leading to the formation of stable complexes. The phenoxy group can participate in aromatic interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)trimethylsilane: Similar structure but with methoxy and trimethyl groups.

    Triphenylsilane: Contains phenyl groups instead of pentyl groups.

    Triethylsilane: Contains ethyl groups instead of pentyl groups.

Uniqueness

(4-Methylphenoxy)(tripentyl)silane is unique due to the combination of its phenoxy and tripentyl groups, which confer distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

59646-12-7

Molecular Formula

C22H40OSi

Molecular Weight

348.6 g/mol

IUPAC Name

(4-methylphenoxy)-tripentylsilane

InChI

InChI=1S/C22H40OSi/c1-5-8-11-18-24(19-12-9-6-2,20-13-10-7-3)23-22-16-14-21(4)15-17-22/h14-17H,5-13,18-20H2,1-4H3

InChI Key

DRMIIALFJYMGQX-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](CCCCC)(CCCCC)OC1=CC=C(C=C1)C

Origin of Product

United States

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